BenchChemオンラインストアへようこそ!

SNAP 94847

MCHR1 binding affinity receptor pharmacology

SNAP 94847 is the preferred MCHR1 antagonist for dissecting neurogenesis-dependent vs. independent antidepressant pathways, as validated by David et al. (2007). With exceptional selectivity over adrenergic and dopaminergic receptors, it is ideal for in vivo studies of anxiety, food intake, and depression. Its oral bioavailability and CNS penetration ensure robust target engagement. The cryo-EM structure of the inactive-state MCHR1-SNAP 94847 complex enables structure-based drug design. Ensure experimental validity by choosing SNAP 94847 over interchangeable MCHR1 antagonists.

Molecular Formula C29H32F2N2O2
Molecular Weight 478.6 g/mol
CAS No. 487051-12-7
Cat. No. B1681886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNAP 94847
CAS487051-12-7
SynonymsN-(3-(1-((4-(3,4-difluorophenoxy)phenyl)methyl)(4-piperidyl))-4-methylphenyl)-2-methylpropanamide
SNAP 94847
Molecular FormulaC29H32F2N2O2
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F
InChIInChI=1S/C29H32F2N2O2/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34)
InChIKeyVMLZFUVIKCGATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SNAP 94847 (CAS 487051-12-7): Selective MCHR1 Antagonist for Anxiety, Depression, and Metabolic Research


SNAP 94847 (hydrochloride) is a high-affinity, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), with a reported Ki of 2.2 nM and Kd of 530 pM [1]. It belongs to a class of small-molecule MCHR1 antagonists studied for their roles in regulating mood, food intake, and energy homeostasis. SNAP 94847 is orally bioavailable and demonstrates anxiolytic and antidepressant-like effects in rodent models [2][3]. Its selective binding profile and well-characterized in vivo pharmacology make it a widely used reference tool for investigating MCHR1-related pathways in neuroscience and metabolic research.

Why Generic MCHR1 Antagonist Substitution Fails: Key Differentiators of SNAP 94847


Although multiple MCHR1 antagonists exist, they are not interchangeable due to significant differences in target affinity, selectivity profile, and downstream functional effects. For example, while compounds like SNAP-7941, GW803430, and TPI 1361-17 all target MCHR1, their binding affinities and in vivo efficacy vary substantially [1][2]. SNAP 94847 exhibits a distinct anxiolytic profile that is independent of hippocampal neurogenesis, a mechanism that differentiates it from classical antidepressants like SSRIs and tricyclics [3]. Additionally, its well-documented oral bioavailability and CNS penetration contrast with other MCHR1 antagonists that may have poor pharmacokinetic properties. These functional and pharmacokinetic differences necessitate careful compound selection to ensure experimental validity and reproducibility.

Quantitative Evidence for SNAP 94847 Selection: Head-to-Head Comparisons


Binding Affinity: SNAP 94847 vs. SNAP-7941 and TPI 1361-17

SNAP 94847 demonstrates a Ki of 2.2 nM for MCHR1, which is superior to the structurally related antagonist (±)-SNAP-7941 (Ki = 3.91 ± 0.74 nM) and TPI 1361-17 (IC50 = 6.1 nM) [1][2]. This indicates a higher binding affinity for the target receptor, suggesting potentially greater potency at lower concentrations.

MCHR1 binding affinity receptor pharmacology

Receptor Selectivity: SNAP 94847 Off-Target Profile

SNAP 94847 displays >80-fold selectivity over α1A-adrenergic receptors (Ki = 180 nM) and >500-fold selectivity over dopamine D2 receptors (Ki = 7,400 nM) [1]. This selectivity profile is essential for studies where off-target effects on adrenergic or dopaminergic systems could confound results.

MCHR1 selectivity off-target

Anxiolytic Efficacy: SNAP 94847 vs. Classical Antidepressants

In the novelty suppressed feeding (NSF) test, SNAP 94847 produced significant anxiolytic/antidepressant-like effects after both acute and chronic oral administration in mice. Notably, this effect was preserved even when hippocampal neurogenesis was ablated by X-irradiation, a condition that abolishes the efficacy of SSRIs and tricyclic antidepressants [1]. This demonstrates a unique mechanism of action distinct from classical serotonergic/noradrenergic agents.

anxiety depression MCHR1

In Vivo Pharmacokinetics and Oral Bioavailability

SNAP 94847 exhibits favorable pharmacokinetic properties in rats following oral administration at 10 mg/kg: bioavailability of 59%, low plasma clearance of 4.2 L/hr/kg, and a half-life of 5.2 hours . These parameters support its utility in chronic oral dosing studies, a key advantage over MCHR1 antagonists with poor oral bioavailability or rapid clearance.

pharmacokinetics bioavailability CNS penetration

Optimal Use Cases for SNAP 94847 in Academic and Industrial Research


Investigating Neurogenesis-Independent Antidepressant Mechanisms

SNAP 94847 is the preferred MCHR1 antagonist for studies aiming to dissect neurogenesis-dependent vs. -independent pathways in antidepressant action. As shown by David et al. (2007) [1], its efficacy in the NSF test is preserved following ablation of hippocampal neurogenesis, a property not shared by SSRIs or tricyclics. This makes it a critical tool for identifying novel therapeutic targets for treatment-resistant depression.

Pharmacological Validation of MCHR1-Mediated Effects on Anxiety and Feeding

Given its high selectivity over adrenergic and dopaminergic receptors , SNAP 94847 is ideal for in vivo pharmacological studies where MCHR1-specific effects on anxiety (light/dark box) and food intake need to be isolated. Its oral bioavailability and CNS exposure allow for robust target engagement in behavioral assays, minimizing confounding off-target activity.

Structural Biology and Drug Design: MCHR1 Antagonist Co-crystallization

The recent cryo-EM structure of the inactive-state MCHR1 complexed with SNAP 94847 [2] provides a high-resolution template for structure-based drug design. Researchers aiming to develop novel MCHR1 antagonists with improved properties can use this structural information to guide rational design, making SNAP 94847 a valuable reference compound in medicinal chemistry campaigns.

Combination Therapy Studies for Metabolic Disorders

SNAP 94847 has demonstrated synergistic effects when co-administered with a CB1 antagonist (rimonabant) in a high-fat diet-induced obesity model . At 5 mg/kg, it reduced food intake, body weight, and plasma glucose/insulin levels. This establishes its utility in preclinical studies exploring multi-target strategies for treating obesity and related metabolic syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNAP 94847

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.